molecular formula C10H8O4 B1674284 Furoin CAS No. 552-86-3

Furoin

Cat. No.: B1674284
CAS No.: 552-86-3
M. Wt: 192.17 g/mol
InChI Key: MIJRFWVFNKQQDK-UHFFFAOYSA-N
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Description

Furoin, also known as 1,2-di(furan-2-yl)-2-hydroxyethanone, is an organic compound with the chemical formula C10H8O4. It is characterized by the presence of two furan rings and a hydroxy group attached to an ethanone backbone. This compound is a white crystalline solid with a melting point of approximately 136-137°C .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Furoin interacts with various enzymes and proteins in biochemical reactions. The synthesis of this compound from furfural is catalyzed by vitamin B1 (thiamine), involving a relatively stable carbene form of thiamine . This suggests that this compound may interact with enzymes and proteins that are involved in the benzoin condensation reaction.

Molecular Mechanism

The molecular mechanism of this compound involves its formation from furfural via a benzoin condensation reaction. This reaction is catalyzed by cyanide ions or vitamin B1 (thiamine), suggesting that this compound may exert its effects at the molecular level through interactions with these catalysts .

Metabolic Pathways

This compound is involved in the metabolic pathway of furfural conversion, which is catalyzed by cyanide ions or vitamin B1 (thiamine)

Preparation Methods

Furoin can be synthesized from furfural through a benzoin condensation reaction. This reaction is typically catalyzed by cyanide ions or N-heterocyclic carbene catalysts such as thiazolium and imidazolium ions . The reaction conditions involve the self-condensation of furfural in the presence of these catalysts, resulting in the formation of this compound. Additionally, vitamin B1 (thiamine) can also catalyze this reaction, with the mechanism involving a relatively stable carbene form of thiamine .

Comparison with Similar Compounds

Furoin can be compared with other similar compounds such as:

This compound’s uniqueness lies in its furan rings, which provide distinct reactivity and make it a valuable intermediate in the synthesis of various heterocyclic compounds and polymers .

Properties

IUPAC Name

1,2-bis(furan-2-yl)-2-hydroxyethanone
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InChI

InChI=1S/C10H8O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H
Source PubChem
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InChI Key

MIJRFWVFNKQQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=COC(=C1)C(C(=O)C2=CC=CO2)O
Source PubChem
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Molecular Formula

C10H8O4
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DSSTOX Substance ID

DTXSID60862181
Record name Ethanone, 1,2-di-2-furanyl-2-hydroxy-
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Molecular Weight

192.17 g/mol
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Physical Description

Solid; [HSDB] Brown powder; [MSDSonline]
Record name Furoin
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Solubility

SLIGHTLY SOL IN HOT WATER, ALCOHOL; SOL IN ETHER, METHANOL, HOT ALCOHOL
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Vapor Pressure

0.0000249 [mmHg]
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Color/Form

NEEDLES FROM ALCOHOL

CAS No.

552-86-3
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Melting Point

138-39 °C
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Synthesis routes and methods I

Procedure details

This has as a consequence that if we use stoichiometric ratios, which means 2 moles of furfural and 1 mol of acetone (since the acetone can react at both ends), between 16 and 37% of components with only 5 carbon atoms would be obtained that have a very limited interest as components for gasoline (App. Catal. B Environ. 2006, 66, 111-118). A second product with 8 carbon atoms which is usually one third of the mix appears in other conditions. This condensation product is hydrogenated to n-octane that does not have an interesting application in gasoline for having linear chain, or in diesel for the low molecular weight. To increase the selectivity to 85% with a yield of 71% the condensation has to be carried out in an aqueous phase, and the hydrogenation in hexadecane as a solvent at 120° C. which is a more expensive method (Appl. Catal. B Environ. 2006, 66, 111-118). The own authors realized the drawbacks caused by the selectivity and proposed as an alternative the hydrogenation of the furane ring to tetrahydrofurane since these derivatives are able to carry out an aldol condensation with themselves which would ensure a high selectivity. However, chemoselective hydrogenation of, e.g., furfural to tetrahydrofurfural in one step is still a challenge and is currently carried out in several stages. In any case, if a multi-stage method is accepted, molecules with a total of 10 carbon atoms can be obtained (Science 2005, 308, 1446-1450) the same as by furoin formation.
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Synthesis routes and methods II

Procedure details

This has as a consequence that if stoichiometric ratios are used, which means 2 moles of furfural and 1 mole of acetone (since acetone can react by both ends), between 16% and 37% of components with only 5 carbon atoms would be obtained, having a very limited interest as components for gasoline (Appl. Catal. B Environ. 2006, 66, 111-118). A second product with 8 carbon atoms which tends to be one-third of the mixture appears under other conditions. This condensation product is hydrogenated to n-octane which does not have an interesting application in gasoline since it has linear chain, nor in diesel because of the low molecular weight. To increase selectivity to 85% with a 71% yield, the condensation has to be carried out in an aqueous phase and hydrogenation in hexadecane as a solvent at 120° C. thereby making the process more expensive (Appl. Catal. B Environ. 2006, 66, 111-118). The authors themselves realized the disadvantages caused by selectivity and proposed as an alternative the hydrogenation of the furan ring to tetrahydrofuran since these derivatives are capable of carrying out an aldol condensation with themselves and this would ensure a high selectivity. However, chemoselective hydrogenation of, for example, furfural to tetrahydrofurfural in one step is still a challenge and it is currently carried out in several stages. In any case, if a multistage process is accepted, molecules with a total of 10 carbon atoms can be obtained (Science 2005, 308, 1446-1450) as well as by the formation of furoin.
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71%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary reactive sites in furoin?

A1: this compound possesses three main reactive sites: the carbonyl group, the α-hydroxy group, and the furan ring. [, , , ]

Q2: How does this compound react with singlet oxygen?

A2: this compound readily reacts with singlet oxygen, leading to the formation of 5-hydroxyfuranone and 1-furanyl-2-dihydroxyethanone. This reactivity makes this compound a suitable probe molecule to detect singlet oxygen involvement in aqueous photoinduced transformations. []

Q3: Can this compound be used as a starting material for the synthesis of furil?

A3: Yes, this compound can be efficiently oxidized to furil using various oxidizing agents, such as CuSO4-C5H5N [, ], Cu(OAc)2-NH4NO3 [], or CuSO4-pyridine []. [, , , ]

Q4: How does the reactivity of this compound compare to benzoin in benzoin condensation reactions?

A4: While both 2-thiophenecarboxaldehydes and furfurals undergo benzoin condensation, their reactivity differs. 2-Thiophenecarboxaldehydes yield both thenoins and thenils, whereas furfurals primarily produce furoins. []

Q5: How does this compound contribute to fuel production from biomass?

A5: this compound serves as a crucial intermediate in the conversion of biomass-derived furfural to fuel. Through a cascade catalysis approach, this compound can be transformed into oxygenated C12 molecules, which are then further hydrodeoxygenated to produce diesel-range alkanes. [, , ]

Q6: What are the advantages of using N-heterocyclic carbenes (NHCs) as catalysts for this compound synthesis and upgrading?

A6: NHCs offer several advantages as catalysts: * High Efficiency: NHCs effectively catalyze the self-coupling of furfural and 5-hydroxymethylfurfural (HMF) to produce furoins in high yields. [, , , ] * Solvent-Free Conditions: Some supported NHC catalysts enable this compound synthesis under solvent-free conditions, promoting green chemistry principles. [, ] * Recyclability: Supported NHC catalysts on silica, polymers, or montmorillonite clay exhibit excellent recyclability, maintaining high activity over multiple reaction cycles. [, , ] * Tunable Reactivity: The structure of the NHC catalyst can be modified to optimize its activity and selectivity for specific this compound derivatives. [, ]

Q7: How does the structure of the thiazolium ionic liquid (IL) catalyst impact the efficiency of this compound synthesis?

A7: The electronic properties of substituents on the thiazolium ring significantly influence catalytic activity. Electron-donating groups enhance catalytic activity, while electron-withdrawing groups decrease it. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C10H8O4, and its molecular weight is 192.17 g/mol. []

Q9: What are the key spectroscopic features of this compound?

A9: this compound exhibits characteristic peaks in various spectroscopic analyses: * IR Spectroscopy: Strong absorption bands corresponding to the carbonyl and hydroxyl groups are observed. [, , , ] * NMR Spectroscopy: Characteristic signals for the furan ring protons and the α-hydroxy proton are observed in 1H NMR spectra. [, , , ] * UV-Vis Spectroscopy: this compound derivatives typically show maximum UV absorbance around 315 nm. []

Q10: How does the stability of this compound in different solvents affect its applications?

A10: this compound exhibits varying stability depending on the solvent environment. In some cases, solvent choice can influence the reaction pathway and product selectivity. [, , ] For example: * this compound undergoes photoreduction to this compound in benzene and acetonitrile containing triethylamine. [] * In ethanol, photoirradiation of this compound leads to the formation of 1,2-di(2-furan)ethene-1,2-diol. []

Q11: Have computational studies been conducted to understand the mechanism of this compound synthesis?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of HMF self-coupling to DHMF catalyzed by ILs, providing valuable insights into the reaction pathway and the role of the catalyst. []

Q12: Can computational methods be used to predict the properties of this compound derivatives?

A12: Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the properties and activities of novel this compound derivatives, potentially aiding in the design of new materials and catalysts. []

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